



# Application Notes and Protocols: Tyk2 Inhibitors in Mouse Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tyk2-IN-16 |           |
| Cat. No.:            | B12377084  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Note on **Tyk2-IN-16**: While **Tyk2-IN-16** is a known potent and selective TYK2 inhibitor, as of the latest available data, there are no published preclinical studies detailing its specific dosage or application in mouse models of psoriasis[1][2][3]. The information for **Tyk2-IN-16** is currently limited to its in vitro characterization, with a reported IC50 of less than 10 nM for the TYK2-JH2 domain[1][2][3].

This document provides detailed application notes and protocols for other well-characterized Tyk2 inhibitors that have been evaluated in common mouse models of psoriasis. This information can serve as a valuable reference for designing and conducting similar preclinical studies.

# **Introduction to Tyk2 Inhibition in Psoriasis**

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[4][5] It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[4][6][7] By inhibiting Tyk2, the downstream signaling that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17 and IL-22 can be suppressed.[7][8] This makes Tyk2 a compelling therapeutic target for psoriasis.[4][9] Several small-molecule Tyk2 inhibitors have demonstrated efficacy in preclinical mouse models of psoriasis, providing a strong rationale for their clinical development.[8][10]



# Quantitative Data Summary of Tyk2 Inhibitors in Mouse Psoriasis Models

The following tables summarize the dosages and reported efficacy of various Tyk2 inhibitors in preclinical mouse models of psoriasis.

Table 1: Oral Administration of Tyk2 Inhibitors in Psoriasis Mouse Models



| Compound<br>Name | Mouse<br>Model        | Dosage        | Dosing<br>Regimen          | Key<br>Efficacy<br>Results                                                                                                         | Reference(s |
|------------------|-----------------------|---------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------------|-------------|
| ATMW-DC          | Imiquimod-<br>induced | Not specified | Oral<br>administratio<br>n | Significant improvement in PASI scores, reduced histopathologi cal scores, and attenuated skin levels of IL-17A, GM- CSF, and TNF. | [1]         |
| ATMW-DC          | IL-23-induced         | Not specified | Oral<br>administratio<br>n | 65% to 69% reduction in ear swelling and 11% to 73% decrease in IL-17A cytokine levels.                                            | [1]         |



| SAR-20347  | Imiquimod-<br>induced                     | 50 mg/kg                | Twice daily         | Striking decrease in disease pathology, including reduced keratinocyte activation and proinflammat ory cytokine levels. | [2][10] |
|------------|-------------------------------------------|-------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------------|---------|
| BMS-986202 | IL-23-induced                             | 30 mg/kg                | Once daily          | Dose- dependent inhibition of acanthosis, with efficacy at least equivalent to ustekinumab.                             | [11]    |
| QL-1200186 | IL-12/IL-18<br>induced IFNy<br>production | 0.1, 1, and 10<br>mg/kg | Single oral<br>dose | Dose-dependent inhibition of IFNy production by 77.1%, 86.9%, and 97.8%, respectively.                                  | [5]     |

Table 2: Topical Administration of Tyk2 Inhibitors in Psoriasis Mouse Models



| Compound<br>Name                    | Mouse<br>Model        | Formulation      | Dosing<br>Regimen                      | Key<br>Efficacy<br>Results                                    | Reference(s |
|-------------------------------------|-----------------------|------------------|----------------------------------------|---------------------------------------------------------------|-------------|
| BMS-986165<br>(Deucravaciti<br>nib) | Imiquimod-<br>induced | 1.5%<br>ointment | 100<br>mg/mouse<br>daily for 5<br>days | Significantly<br>ameliorated<br>psoriasis-like<br>dermatitis. | [12][13]    |

# Signaling Pathways and Experimental Workflows Tyk2 Signaling Pathway in Psoriasis





Click to download full resolution via product page

Caption: Tyk2 signaling cascade in psoriatic inflammation.



## **Experimental Workflow for Testing Tyk2 Inhibitors**



Click to download full resolution via product page



Caption: A typical experimental workflow for evaluating Tyk2 inhibitors.

# Detailed Experimental Protocols Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model

This model is widely used due to its rapid induction of a psoriasis-like phenotype that is dependent on the IL-23/IL-17 axis.[7]

#### Materials:

- BALB/c or C57BL/6 mice (7-9 weeks old).
- 5% Imiquimod cream (e.g., Aldara).
- Tyk2 inhibitor formulated for oral or topical administration.
- · Vehicle control for the Tyk2 inhibitor.
- Calipers for measuring ear thickness.
- Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, and thickness).

#### Procedure:

- Shave the dorsal skin of the mice one day prior to the start of the experiment.
- Randomly assign mice to treatment groups (e.g., Vehicle, Tyk2 inhibitor low dose, Tyk2 inhibitor high dose).
- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of each mouse for 5-7 consecutive days.[12]
- Administer the Tyk2 inhibitor or vehicle according to the desired dosing regimen. For oral
  administration, this is typically done once or twice daily. For topical administration, the
  inhibitor ointment is applied to the same area as the imiquimod cream.[2][12][13]



- Monitor the mice daily for signs of inflammation. Score the erythema, scaling, and thickness
  of the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very
  marked). The sum of these scores constitutes the PASI score.[1]
- At the end of the treatment period, euthanize the mice and collect skin tissue and spleens.
- Process skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
- Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF) by ELISA or multiplex assay.[1]

#### **IL-23-Induced Psoriasis Model**

This model specifically interrogates the IL-23 pathway, which is central to psoriasis pathogenesis and a key target of Tyk2 inhibition.[7][8]

#### Materials:

- BALB/c or C57BL/6 mice.
- Recombinant murine IL-23.
- Phosphate-buffered saline (PBS) for injection.
- Tyk2 inhibitor formulated for oral administration.
- Vehicle control.
- Calipers for measuring ear thickness.

#### Procedure:

- Randomly assign mice to treatment groups.
- Administer the Tyk2 inhibitor or vehicle orally, typically starting one day before or on the same day as the first IL-23 injection.



- Inject a solution of recombinant murine IL-23 (e.g., 500 ng in 20 μL of PBS) intradermally into the ear of each mouse every other day for a specified period (e.g., 4 days).[1][8]
- Measure the ear thickness daily using calipers. The change in ear thickness is a primary indicator of inflammation.
- At the end of the experiment, euthanize the mice and collect the ear tissue.
- Process the ear tissue for histopathological analysis to assess epidermal hyperplasia and cellular infiltration.[8]
- Homogenize the ear tissue to measure cytokine levels, particularly IL-17A and IL-22.[1][8]

## **Concluding Remarks**

The preclinical data for several Tyk2 inhibitors demonstrate their potential as effective therapeutic agents for psoriasis. The imiquimod-induced and IL-23-induced mouse models are robust and relevant systems for evaluating the in vivo efficacy of these compounds. While specific dosage and protocol information for **Tyk2-IN-16** is not yet available, the methodologies and data presented for other Tyk2 inhibitors provide a strong foundation for researchers in the field. As research progresses, it will be important to further characterize the pharmacokinetic and pharmacodynamic profiles of novel Tyk2 inhibitors to optimize their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jcadonline.com [jcadonline.com]



- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Tyk2 Inhibitors in Mouse Models of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377084#tyk2-in-16-dosage-for-mouse-models-of-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com